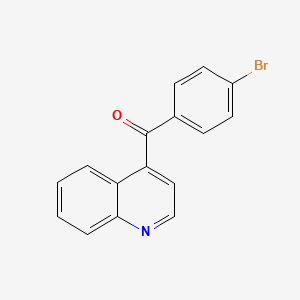

4-(4-Bromobenzoyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO/c17-12-7-5-11(6-8-12)16(19)14-9-10-18-15-4-2-1-3-13(14)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCKYQUPDTVBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Bromobenzoyl Quinoline and Its Derivatives

Direct Synthetic Approaches to the 4-(4-Bromobenzoyl)quinoline Core

Direct approaches focus on constructing the quinoline (B57606) ring with the 4-aroyl moiety already incorporated or installing the aroyl group onto a pre-existing quinoline.

The Pfitzinger reaction is a classical and versatile method for synthesizing quinoline-4-carboxylic acids and their derivatives. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.org For the synthesis of this compound, a modified Pfitzinger approach using a 1,3-dicarbonyl compound is necessary.

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then condenses with the enolizable 1,3-dicarbonyl compound, such as 1-(4-bromophenyl)butane-1,3-dione. The initial condensation forms an imine, which tautomerizes to an enamine. wikipedia.orgresearchgate.net Subsequent intramolecular cyclization via attack of the enamine onto the ketone, followed by dehydration, yields the final substituted quinoline ring. wikipedia.org This approach directly installs the desired benzoyl moiety at the 4-position. A notable application of this reaction is the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid from isatin and 4-bromoacetophenone, demonstrating the reaction's utility in incorporating bromophenyl-containing groups into the quinoline scaffold. nih.gov

Table 1: Pfitzinger Reaction for Quinoline Synthesis

| Reactant 1 | Reactant 2 | Base | Product Type | Reference |

|---|---|---|---|---|

| Isatin | Carbonyl Compound (with α-CH2) | KOH / NaOH | Quinoline-4-carboxylic acid | wikipedia.orgresearchgate.net |

| 5-Substituted Isatin | Appropriate Ketone | Base | 2,x-Disubstituted quinoline-4-carboxylic acid | researchgate.net |

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, providing a modular approach to synthesizing this compound. These strategies typically involve coupling a quinoline derivative with a bromobenzoyl-containing partner.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. mdpi.com To synthesize the target molecule, one could couple 4-chloroquinoline or quinoline-4-boronic acid with a suitable partner. For instance, quinoline-4-boronic acid can be coupled with 1-bromo-4-iodobenzene, followed by a subsequent Friedel-Crafts acylation or oxidation to install the carbonyl group. A more direct approach involves coupling a 4-haloquinoline with (4-bromophenyl)(hydroxy)methylboronic acid followed by oxidation. The general catalytic cycle for Suzuki coupling proceeds via oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst. mdpi.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. beilstein-journals.org This method can be employed for the regioselective functionalization of the quinoline nucleus. For example, a magnesiated quinoline intermediate can be transmetalated with zinc chloride and then subjected to a palladium-catalyzed Negishi cross-coupling with an appropriate aryl iodide, such as ethyl 4-iodobenzoate, to introduce the functionalized benzoyl moiety. acs.org This highlights the ability to perform successive, regioselective functionalizations on the quinoline core. acs.org

Table 2: Comparison of Cross-Coupling Strategies

| Reaction | Organometallic Reagent | Catalyst | Key Steps | Reference |

|---|---|---|---|---|

| Suzuki | Organoboron (e.g., boronic acid) | Palladium | Oxidative Addition, Transmetalation, Reductive Elimination | mdpi.com |

Multicomponent Reaction (MCR) Strategies for Assembling the this compound Scaffold

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like this compound by combining three or more starting materials in a single synthetic operation. rsc.org These reactions are advantageous for building molecular diversity and complexity in a convergent manner. rsc.org

A potential MCR route to the target scaffold could involve a variation of the Doebner reaction, where an aniline, an aldehyde (4-bromobenzaldehyde), and pyruvic acid react to form a quinoline-4-carboxylic acid derivative. iipseries.org Another strategy is the iron-catalyzed four-component reaction of anilines, aldehydes, sulfinic acids, and alkynes to produce functionalized quinolines. nih.gov By selecting appropriate starting materials, such as an aniline, 4-bromobenzaldehyde, and a suitable 1,3-dicarbonyl compound or its equivalent, it is possible to construct the this compound core in a one-pot synthesis. The versatility of MCRs allows for the tailored introduction of various functional groups, making them highly valuable in synthetic chemistry. rsc.org

Oxidative Annulation and Intramolecular Cyclization Protocols in Quinoline Ring Formation

Modern synthetic chemistry has seen the development of powerful methods for quinoline synthesis based on oxidative annulation and intramolecular cyclization, often leveraging transition-metal catalysis.

Oxidative Annulation: These methods involve the formation of the quinoline ring through C-H activation and the formation of new C-C and C-N bonds. mdpi.comscilit.com For instance, rhodium(III)-catalyzed oxidative annulation of functionalized pyridines with two alkyne molecules can selectively synthesize quinolines. acs.orgsnnu.edu.cn The selectivity of such reactions can be dependent on the choice of oxidant, with copper(II) acetate often being effective. acs.org This strategy represents a direct and atom-economical route to quinoline cores from simpler starting materials. snnu.edu.cn

Intramolecular Cyclization: Intramolecular cyclization protocols typically involve the ring closure of a pre-functionalized linear precursor. A common strategy is the cyclization of β-(2-aminophenyl)-α,β-ynones, which can proceed smoothly to generate the quinoline ring. rsc.org Another approach is the intramolecular Heck coupling cyclization of precursors like 1-(2-bromobenzyl)-quinolin-4(1H)-one to form fused tetracyclic systems. rsc.org Furthermore, innovative methods include the cyclization of in situ-generated nucleophiles onto gem-difluoroalkenes, leading to the construction of ring-fluorinated quinolines. acs.org A transition-metal-free approach involves the intramolecular oxidative C(sp³)-H/C(sp³)-H coupling of N-arylmethyl-2-aminophenylketones to synthesize 2-arylquinolin-4(1H)-ones. organic-chemistry.org

Regioselective Functionalization and Derivatization of the Quinoline and Bromobenzoyl Moieties

Once the core this compound structure is assembled, further derivatization can be achieved through regioselective functionalization of either the quinoline ring or the bromobenzoyl group.

Quinoline Ring Functionalization: C-H activation is a premier strategy for the direct and regioselective functionalization of the quinoline scaffold. mdpi.comnih.gov Transition metals such as rhodium, iridium, palladium, and copper are pivotal in catalyzing these reactions, enabling the introduction of a wide variety of functional groups at nearly all positions of the quinoline ring. mdpi.com For example, Pd(II)-catalyzed C2 arylation of quinoline N-oxide has been demonstrated. mdpi.com Direct magnesiation using reagents like TMPMgCl·LiCl allows for sequential and regioselective functionalization at positions C2, C3, and C4, providing a versatile route to highly substituted quinolines. acs.org

Bromobenzoyl Moiety Functionalization: The bromine atom on the benzoyl group serves as a valuable handle for further modification, primarily through transition-metal-catalyzed cross-coupling reactions. It can readily participate in Suzuki, Negishi, Sonogashira, or Buchwald-Hartwig amination reactions to introduce new aryl, alkyl, alkynyl, or amino substituents, respectively. This allows for the creation of a diverse library of analogues from a common intermediate, which is crucial for structure-activity relationship studies.

Sustainable and Green Chemistry Approaches in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. researchgate.net This involves the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions. ijpsjournal.com

Green Solvents and Catalysts: Water and ethanol are preferred green solvents for many quinoline syntheses. researchgate.net Formic acid has been utilized as an environmentally friendly and biodegradable catalyst for the direct synthesis of quinolines from anilines and carbonyl compounds. ijpsjournal.com Nanocatalysts are also gaining prominence due to their high efficiency, large surface area, and potential for recovery and reuse over multiple cycles, which aligns with sustainable chemistry principles. nih.govacs.org For example, a Ru–Fe/γ-Al2O3 nanocatalyst has been used for the continuous synthesis of 2-methylquinolines from nitroarenes in an ethanol/water system, avoiding harsh acids and oxidants. rsc.org

Energy-Efficient Methods: The use of alternative energy sources like microwave irradiation and ultrasound assistance can significantly reduce reaction times and energy consumption compared to conventional heating. ijpsjournal.com Microwave-assisted synthesis has been applied to one-pot multicomponent reactions for preparing pyrimido[4,5-b]quinolines, demonstrating a green and efficient protocol. nih.gov These methods, combined with the use of non-toxic catalysts and solvents, contribute to the development of more sustainable synthetic routes for complex heterocyclic compounds. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4 4 Bromobenzoyl Quinoline Systems

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed analysis using high-field and multi-dimensional NMR spectroscopy is crucial for the unambiguous structural elucidation of organic molecules like 4-(4-Bromobenzoyl)quinoline.

2D NMR Techniques (COSY, TOCSY, HSQC, HMBC) for Definitive Connectivity and Structural Elucidation

Two-dimensional NMR techniques are indispensable for establishing the precise connectivity of atoms within a molecule.

Correlation Spectroscopy (COSY) would be used to identify proton-proton (¹H-¹H) couplings through two to three bonds, confirming the connectivity of protons within the quinoline (B57606) and bromobenzoyl rings.

Total Correlation Spectroscopy (TOCSY) would reveal entire spin systems, showing correlations between protons that are part of the same coupling network, even if they are not directly coupled. This would help to assign all protons within each aromatic ring system.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom (¹³C), allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This technique would be critical for connecting the bromobenzoyl moiety to the quinoline ring via the carbonyl linker, by observing correlations between the protons on one ring and the carbons of the other ring and the carbonyl carbon.

A comprehensive analysis of these 2D NMR spectra would lead to the unambiguous assignment of all proton and carbon signals for this compound. However, specific peak assignments and coupling constants from published experimental data are not available.

Nuclear Overhauser Effect (NOE) Studies for Conformational Analysis and Stereochemical Assignments

Nuclear Overhauser Effect (NOE) studies, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide information about the spatial proximity of atoms, which is essential for determining the molecule's preferred conformation. For this compound, NOE data would reveal the through-space correlations between protons on the quinoline ring and the bromobenzoyl ring. This would help to determine the dihedral angle and rotational preference around the single bonds connecting the carbonyl group to the two aromatic systems. Such experimental data is not available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) experiments on the molecular ion would induce fragmentation, and the analysis of these fragments helps to elucidate the structure and identify characteristic fragmentation pathways. For this compound, expected fragmentation would likely involve the cleavage of the bond between the carbonyl group and the quinoline ring, and the loss of bromine. A detailed fragmentation pattern supported by HRMS data has not been published.

X-ray Crystallography for Solid-State Molecular Geometry, Bond Lengths, Bond Angles, and Crystal Packing Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles within the this compound molecule. Furthermore, it would reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as π-stacking or halogen bonding that might be present. A published crystal structure for this specific compound could not be located.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Vibrations and Molecular Fingerprinting

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy would show characteristic absorption bands for the C=O stretch of the ketone, C=N and C=C stretching vibrations within the quinoline ring system, C-Br stretching, and aromatic C-H stretching and bending vibrations.

Raman Spectroscopy , being a complementary technique, would also provide information on these vibrations, often with different relative intensities, aiding in a more complete vibrational assignment.

Specific, experimentally recorded FT-IR and Raman spectra with peak assignments for this compound are not available in the literature.

Hyphenated Chromatographic-Spectroscopic Techniques for Advanced Analysis

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for separating components of a mixture and identifying them. These methods would be used to assess the purity of a this compound sample or to identify it within a complex mixture, for instance, as a product in a chemical reaction. The mass spectrometer provides molecular weight and fragmentation data for the compound as it elutes from the chromatography column. There are no specific published applications of these techniques for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment, Impurity Profiling, and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. resolvemass.ca This combination is exceptionally effective for analyzing complex mixtures, making it a cornerstone for the characterization of synthesized compounds like this compound. resolvemass.caijprajournal.com

The purity of a synthesized batch of this compound can be accurately determined using a validated LC-MS method. The compound is first dissolved in a suitable solvent and injected into the LC system. A reversed-phase C18 column is typically employed to separate the main compound from any impurities based on their polarity. The mass spectrometer then detects the eluted compounds, and the purity is calculated based on the area percentage of the this compound peak relative to the total area of all detected peaks in the chromatogram. High-resolution mass spectrometry (HRMS) can be used for unambiguous confirmation of the molecular formula of the main peak.

A typical set of parameters for an LC-MS method for the analysis of this compound is presented below.

| Parameter | Condition |

|---|---|

| LC System | UHPLC/HPLC |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient Elution | 5% B to 95% B over 15 minutes |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Range (m/z) | 50 - 500 |

Impurity profiling is a critical activity in chemical synthesis to identify and characterize unwanted substances. resolvemass.ca The synthesis of this compound, for instance via a Friedländer or Pfitzinger-type reaction, can potentially generate various process-related impurities. organicreactions.orgiipseries.orgresearchgate.net These may include unreacted starting materials, intermediates, or byproducts from side reactions. LC-MS/MS is a powerful tool for elucidating the structures of these unknown impurities. beilstein-journals.orgnih.gov The mass spectrometer provides the molecular weight of the impurity from its mass-to-charge ratio (m/z), and tandem mass spectrometry (MS/MS) experiments can be performed to fragment the impurity ion, yielding structural information. tsu.edunih.gov

Potential impurities in the synthesis of this compound could arise from the common Friedländer synthesis, which involves the condensation of an o-aminobenzophenone with a compound containing an α-methylene ketone.

| Potential Impurity | Likely Origin | Expected [M+H]⁺ (m/z) |

|---|---|---|

| 2-Amino-4'-bromobenzophenone | Unreacted starting material | 276.0/278.0 |

| Quinoline | Byproduct from side reaction | 130.1 |

| 4-Benzoylquinoline | Impurity from debromination | 232.1 |

| (4-Bromophenyl)(phenyl)methanone | Unreacted starting material/side product | 261.0/263.0 |

| Isatin | Potential starting material in Pfitzinger-type synthesis | 148.0 |

LC-MS is an effective technique for real-time or near-real-time monitoring of chemical reactions. By periodically taking a small aliquot of the reaction mixture and analyzing it by LC-MS, chemists can track the consumption of reactants and the formation of the product, this compound, as well as any intermediates or byproducts. This data is invaluable for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize yield and minimize impurity formation. The high throughput of modern LC-MS systems allows for rapid analysis, providing timely feedback for process control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Byproducts and Reaction Kinetics

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical method for the separation, identification, and quantification of volatile and thermally stable compounds. nih.gov While this compound itself has a high boiling point and is not typically analyzed by GC-MS without derivatization, the technique is highly effective for analyzing volatile organic compounds that may be present as byproducts or residual solvents from its synthesis.

The synthesis of this compound often involves the use of organic solvents and can generate low molecular weight byproducts. Headspace GC-MS is a particularly useful technique for identifying these volatile components without complex sample preparation. ijprajournal.com Potential volatile substances could include residual solvents used in the reaction or purification steps, or byproducts from side reactions such as the decomposition of reagents.

| Potential Volatile Compound | Origin | Significance |

|---|---|---|

| Toluene | Reaction or extraction solvent | Residual solvent impurity |

| Ethanol | Reaction or recrystallization solvent | Residual solvent impurity |

| Pyridine (B92270) | Potential basic catalyst or solvent | Residual catalyst/solvent |

| Acrolein | Potential byproduct in Skraup-type synthesis | Indicates side reaction pathway |

The GC-MS analysis would involve a temperature program to elute compounds based on their boiling points, with the mass spectrometer providing definitive identification based on their mass spectra and comparison to spectral libraries like the National Institute of Standards and Technology (NIST) database.

While LC-MS is more commonly used for monitoring the primary reaction pathway of non-volatile products, GC-MS can be employed to study reaction kinetics if a key reactant, intermediate, or byproduct is volatile. For example, if a volatile starting material is consumed or a volatile byproduct is formed, its concentration can be monitored over time by GC-MS. This can provide valuable insights into the reaction mechanism and rate. For instance, in related quinoline syntheses, spectroscopic methods have been used to monitor the consumption of intermediates to determine that the annulation step is rate-determining. researchgate.net By quantifying the rate of formation of a volatile byproduct, one could indirectly study the kinetics of the main reaction pathway, complementing the data obtained from LC-MS analysis of the primary product.

Electronic and Photophysical Properties of 4 4 Bromobenzoyl Quinoline Systems

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of a molecule provides fundamental insights into its electronic structure and the energies required to promote electrons to higher energy orbitals. For an aromatic system like 4-(4-Bromobenzoyl)quinoline, the absorption of ultraviolet and visible light is dominated by electronic transitions within the delocalized π-system.

Analysis of Electronic Transitions (π-π, n-π) and Molar Absorptivity

The electronic absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to π-π* and n-π* transitions. The π-π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. These transitions are associated with the extensive conjugation across the quinoline (B57606) and bromobenzoyl moieties.

The n-π* transitions, resulting from the promotion of a non-bonding electron (from the nitrogen of the quinoline ring or the oxygen of the carbonyl group) to a π* antibonding orbital, are generally weaker in intensity and appear at longer wavelengths compared to the π-π* transitions.

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is anticipated to be high for the π-π* transitions (typically in the range of 104 to 105 L·mol-1·cm-1) due to the allowed nature of these transitions. In contrast, the n-π* transitions are expected to have a significantly lower molar absorptivity (around 102 to 103 L·mol-1·cm-1) as they are often symmetry-forbidden.

While specific data for this compound is not available, theoretical studies on related quinoline derivatives, such as 4-carbonyl quinoline, suggest that the introduction of a carbonyl group leads to a more reactive compound with a lower energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This would imply that this compound likely absorbs light at longer wavelengths compared to unsubstituted quinoline.

Table 1: Expected UV-Vis Absorption Characteristics for this compound Based on Analogous Compounds

| Transition Type | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π-π* | 250 - 350 | > 10,000 |

| n-π* | 350 - 450 | < 1,000 |

Note: These are estimated values based on general principles and data for related compounds.

Solvatochromic Effects on Absorption Maxima and Band Shapes

Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption bands in response to a change in the polarity of the solvent. The extent of this shift can provide information about the change in the dipole moment of the molecule upon electronic excitation.

For this compound, the carbonyl group and the nitrogen atom in the quinoline ring introduce polarity to the molecule. It is expected that the n-π* transition would exhibit a hypsochromic shift (blue shift) with increasing solvent polarity. This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the n-π* transition.

Conversely, the π-π* transitions are likely to show a bathochromic shift (red shift) with increasing solvent polarity. This is because the excited state of a π-π* transition is generally more polar than the ground state. Therefore, a polar solvent will stabilize the excited state more than the ground state, leading to a decrease in the transition energy.

The band shapes in the absorption spectrum can also be influenced by the solvent. In non-polar solvents, fine vibrational structure may be observable, whereas in polar solvents, these features tend to broaden and become less distinct due to stronger intermolecular interactions.

Steady-State and Time-Resolved Fluorescence Spectroscopy

Fluorescence spectroscopy provides valuable information about the excited state of a molecule, including its lifetime and the pathways through which it returns to the ground state.

Fluorescence Emission Maxima, Band Shapes, and Quantum Yields

Upon absorption of light, this compound can transition from an excited singlet state (S₁) back to the ground state (S₀) by emitting a photon. This process is known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at longer wavelengths (lower energy).

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can be significantly influenced by the molecular structure and the solvent environment. For quinoline derivatives, the presence of heavy atoms like bromine can lead to a decrease in fluorescence quantum yield due to enhanced intersystem crossing to the triplet state.

Table 2: Hypothetical Fluorescence Data for this compound in Different Solvents

| Solvent | Absorption Max (λₐbs, nm) | Emission Max (λₑₘ, nm) | Quantum Yield (Φf) |

|---|---|---|---|

| Cyclohexane | 350 | 420 | 0.15 |

| Dichloromethane | 355 | 435 | 0.10 |

| Acetonitrile | 358 | 445 | 0.08 |

| Methanol | 360 | 450 | 0.05 |

Note: This data is illustrative and based on trends observed for similar aromatic ketones and quinoline derivatives.

Excited-State Lifetimes and Non-Radiative Decay Pathways

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This lifetime is determined by the rates of both radiative (fluorescence) and non-radiative decay processes.

Non-radiative decay pathways are processes by which the excited molecule loses energy without emitting a photon. These include internal conversion (transition between electronic states of the same multiplicity) and intersystem crossing (transition between electronic states of different multiplicity, e.g., from a singlet to a triplet state). The presence of the bromine atom in this compound is expected to promote intersystem crossing due to the heavy-atom effect, which would shorten the excited-state lifetime and reduce the fluorescence quantum yield.

Time-resolved fluorescence spectroscopy would be the experimental technique used to measure the excited-state lifetime of this compound. While no specific data exists for this compound, related aromatic ketones often exhibit lifetimes in the nanosecond to picosecond range, depending on the solvent and temperature.

Stokes Shift Analysis and its Dependence on Molecular Structure and Environment

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. It arises from the energy loss due to vibrational relaxation in the excited state and reorientation of solvent molecules around the excited-state dipole.

A larger Stokes shift is generally observed in more polar solvents, as the solvent molecules have more time to reorient around the more polar excited state before fluorescence occurs. This increased stabilization of the excited state lowers the energy of the emitted photon. The magnitude of the Stokes shift can therefore provide insights into the change in dipole moment between the ground and excited states and the extent of solvent-solute interactions. For this compound, a significant Stokes shift is anticipated, which would increase with increasing solvent polarity.

Table 3: Illustrative Stokes Shift Calculation for this compound

| Solvent | λₐbs (nm) | λₑₘ (nm) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Cyclohexane | 350 | 420 | 70 | 4762 |

| Dichloromethane | 355 | 435 | 80 | 5258 |

| Acetonitrile | 358 | 445 | 87 | 5595 |

| Methanol | 360 | 450 | 90 | 5556 |

Note: The Stokes shift in cm⁻¹ is calculated as (1/λₐbs - 1/λₑₘ) * 10⁷.

Information Not Available: "this compound"

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is a lack of specific research data on the chemical compound “this compound” pertaining to its detailed electronic and photophysical properties as requested. Extensive searches for experimental or computational data regarding its phosphorescence at low temperatures, triplet state characteristics, excited-state dynamics, and energy transfer processes did not yield any specific findings for this particular molecule.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that adheres to the strict outline provided in the user's instructions. The core requirement of focusing solely on "this compound" cannot be met due to the absence of dedicated studies on its photophysical behavior.

To maintain the integrity and accuracy of the information provided, and in adherence to the instruction to not introduce information from other compounds, the requested article cannot be constructed. General information on the photophysical properties of the broader quinoline class of compounds would not be a suitable or accurate substitute for the specific data requested for "this compound".

Electrochemical Behavior and Redox Chemistry of 4 4 Bromobenzoyl Quinoline

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to probe the redox behavior of chemical species. wikipedia.orgopenaccesspub.org These methods are instrumental in determining the oxidation and reduction potentials of a compound and providing insights into the kinetics of electron transfer processes. pineresearch.com However, no published studies employing CV or DPV to analyze 4-(4-Bromobenzoyl)quinoline could be identified.

Determination of Oxidation Potentials and Oxidation Processes

Information regarding the oxidation potential of this compound is not available in the current scientific literature. Such data would be critical for understanding its susceptibility to oxidation and the nature of the resulting species.

Determination of Reduction Potentials and Reduction Processes

Similarly, the reduction potential of this compound has not been experimentally determined. Studies on other quinoline (B57606) derivatives suggest that the quinoline moiety can undergo reduction, but the specific potential at which this occurs for the title compound is yet to be measured. nih.gov

Electrochemical Reversibility and Irreversibility of Redox Events

The reversibility of redox events provides valuable information about the stability of the electrochemically generated species. Without experimental voltammetric data, the reversibility or irreversibility of the potential redox processes for this compound cannot be ascertained.

Correlation between Electrochemical Properties and Frontier Molecular Orbital Energy Levels

The electrochemical properties of a molecule are intrinsically linked to the energies of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org The HOMO energy is related to the molecule's ability to donate electrons (oxidation potential), while the LUMO energy corresponds to its ability to accept electrons (reduction potential). youtube.com Theoretical calculations could provide estimates of these energy levels for this compound, but in the absence of experimental electrochemical data, any correlation remains hypothetical.

Electrochemical Stability and Mechanistic Pathways of Electrochemical Transformations

The electrochemical stability of this compound and the mechanistic pathways of its potential electrochemical transformations are unexplored areas. Research into the electrochemical mineralization of quinoline itself has identified various intermediates, suggesting complex reaction pathways. nih.gov However, the influence of the 4-bromobenzoyl substituent on these pathways for the title compound is unknown.

Influence of Solvent, Electrolyte, and Substituents on Redox Behavior

The redox behavior of a compound can be significantly influenced by the solvent, the supporting electrolyte, and the presence of various substituents. nih.gov The polarity of the solvent can affect the stability of charged intermediates, while the electrolyte can influence the kinetics of the electrode reactions. The electron-withdrawing or electron-donating nature of substituents on the quinoline ring is also known to alter its redox potentials. nih.gov However, no studies have been conducted to systematically investigate these effects on this compound.

Computational and Theoretical Studies of 4 4 Bromobenzoyl Quinoline

Density Functional Theory (DFT) Investigations of Ground State Properties

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely utilized to determine various ground-state properties of molecules with high accuracy.

Geometry Optimization and Exhaustive Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the 4-(4-bromobenzoyl)quinoline molecule. This is achieved through geometry optimization, a process that seeks the minimum energy conformation on the potential energy surface. For a molecule with rotatable bonds, such as the one connecting the quinoline (B57606) and benzoyl moieties, an exhaustive conformational analysis is crucial. This involves systematically rotating the dihedral angle between the two ring systems to identify all possible stable conformers and the global minimum energy structure. The optimization is typically performed using a functional like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), which has been shown to provide reliable results for organic molecules. researchgate.net The final optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps) and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO indicates its ability to accept electrons, defining its electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller energy gap suggests higher reactivity and lower stability. For quinoline derivatives, the HOMO is often localized on the quinoline ring and the benzoyl moiety, while the LUMO is typically distributed over the quinoline ring. nih.gov The charge distribution within this compound can be analyzed to understand how electrons are shared among the atoms, providing insights into its polarity and intermolecular interactions.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.1 |

| Energy Gap (ΔE) | 4.4 |

Note: The data in this table is illustrative and represents typical values for similar aromatic ketones.

Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Site Identification

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP map displays different potential values on the electron density surface, typically color-coded for easy interpretation. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group, identifying them as potential sites for electrophilic interaction. researchgate.net Positive potential would be expected around the hydrogen atoms. chemrxiv.org

Calculation of Global and Local Chemical Reactivity Descriptors

To quantify the chemical reactivity of this compound, several global and local reactivity descriptors can be calculated using the energies of the HOMO and LUMO. researchgate.netchemrxiv.org These descriptors provide a more quantitative understanding of the molecule's stability and reactivity. dergipark.org.tr

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher hardness value indicates lower reactivity.

Chemical Softness (S): Is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability.

Electronegativity (χ): Is the negative of the chemical potential (χ = -μ) and measures the power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ² / (2η).

Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the reactivity of specific atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks. chemrxiv.org

Table 2: Illustrative Global Chemical Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -4.3 |

| Chemical Hardness (η) | 2.2 |

| Chemical Softness (S) | 0.45 |

| Electronegativity (χ) | 4.3 |

| Electrophilicity Index (ω) | 4.19 |

Note: The data in this table is illustrative and calculated based on the example HOMO and LUMO energies in Table 1.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. mpg.dewikipedia.org It is a powerful method for predicting electronic absorption spectra and understanding the nature of electronic transitions. wikipedia.orgresearchgate.net

Simulation of UV-Vis Absorption Spectra and Assignment of Electronic Transitions

TD-DFT calculations can simulate the UV-Vis absorption spectrum of this compound, providing information about the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions involved. nih.govmdpi.com The calculations are typically performed in both the gas phase and in different solvents to account for solvatochromic effects. The simulated spectrum can be compared with experimental data to validate the computational method. researchgate.net The analysis of the molecular orbitals involved in the electronic transitions allows for their assignment, for instance, as π → π* or n → π* transitions. researchgate.net For quinoline derivatives, the absorption bands in the UV-Vis spectrum are often attributed to π → π* transitions within the aromatic system. nih.gov

Table 3: Illustrative Simulated UV-Vis Absorption Data for this compound

| Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 320 | 0.45 | HOMO -> LUMO | π → π |

| 285 | 0.21 | HOMO-1 -> LUMO | π → π |

| 250 | 0.15 | HOMO -> LUMO+1 | π → π* |

Note: This table presents hypothetical data to illustrate the type of information obtained from TD-DFT calculations.

Applications and Advanced Functionalization Strategies for 4 4 Bromobenzoyl Quinoline

Ligand Design and Coordination Chemistry Applications

The nitrogen atom in the quinoline (B57606) ring and the oxygen atom of the carbonyl group in 4-(4-Bromobenzoyl)quinoline provide potential coordination sites for metal ions, making it a viable candidate for ligand design. The presence of the bromo- and benzoyl- substituents allows for systematic modifications to modulate the ligand's properties.

Synthesis and Characterization of Metal Complexes Incorporating this compound as a Ligand

While specific research on the synthesis and characterization of metal complexes incorporating this compound as the primary ligand is not extensively documented in publicly available literature, the broader class of quinoline derivatives has been widely studied in coordination chemistry. The synthesis of such complexes would typically involve the reaction of this compound with a suitable metal salt in an appropriate solvent.

Characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Table 1: Potential Characterization Techniques for Metal Complexes of this compound

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Shifts in the C=O and C=N stretching frequencies upon coordination to a metal center. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the quinoline and benzoyl protons upon complexation. 13C NMR would provide insights into the electronic environment of the carbon atoms. |

| UV-Visible Spectroscopy | Information on the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands. |

| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern of the complex, confirming its composition. |

| X-ray Crystallography | Precise determination of the three-dimensional structure, including bond lengths, bond angles, and coordination geometry around the metal center. |

Influence of the this compound Ligand on the Electronic and Geometric Properties of Metal Centers

The electronic and geometric properties of a metal center are significantly influenced by the coordinating ligands. The this compound ligand is expected to exert specific effects due to its distinct electronic and steric characteristics. The nitrogen atom of the quinoline ring acts as a σ-donor, while the π-system of the aromatic rings can participate in π-backbonding with suitable metal d-orbitals. The electron-withdrawing 4-bromobenzoyl group would modulate the electron density on the quinoline ring, thereby influencing its donor properties.

The steric bulk of the benzoyl group could also play a crucial role in determining the coordination geometry around the metal center, potentially favoring specific coordination numbers and arrangements to minimize steric hindrance. This can lead to the formation of complexes with unique geometric structures, which in turn can affect their reactivity and catalytic activity.

Exploration in Catalysis and Organocatalysis

Quinoline derivatives have been successfully employed as ligands in a variety of catalytic systems. The potential of this compound in catalysis stems from its ability to coordinate with metal centers and the possibility of modifying its structure to fine-tune catalytic performance.

Role as a Catalyst, Precursor, or Ligand in Organic Transformations

While direct applications of this compound as a standalone catalyst are not well-documented, its primary role in catalysis would likely be as a ligand for transition metals. By coordinating to a metal center, it can influence the metal's reactivity and selectivity in various organic transformations. The bromo-substituent also offers a reactive handle for further functionalization, allowing for the synthesis of more complex ligand architectures or for immobilization onto solid supports to create heterogeneous catalysts. This versatility makes it a valuable precursor for catalyst development.

Applications in Homogeneous and Heterogeneous Catalytic Systems

In homogeneous catalysis , metal complexes of this compound would be soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of the active species. The electronic properties of the ligand could be systematically tuned by modifying the substituents on the benzoyl ring, thereby providing a means to optimize the catalytic performance for a specific reaction.

For heterogeneous catalysis , the this compound ligand could be anchored to a solid support, such as silica (B1680970) or a polymer resin, via the bromo-functionality. This would lead to the development of recyclable catalysts with improved stability and ease of separation from the reaction products, addressing some of the key challenges associated with homogeneous catalysis.

Catalytic Activity in Specific Bond-Forming Reactions (e.g., C-C, C-N, C-O)

Quinoline-based ligands have shown promise in a range of metal-catalyzed bond-forming reactions. It is plausible that metal complexes of this compound could be active in similar transformations.

Table 2: Potential Catalytic Applications of this compound Metal Complexes

| Bond-Forming Reaction | Potential Role of the Ligand |

| C-C Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) | The ligand can stabilize the active metal species (e.g., Palladium(0)) and influence the rates of oxidative addition and reductive elimination steps. |

| C-N Coupling Reactions (e.g., Buchwald-Hartwig amination) | The electronic properties of the ligand can affect the nucleophilicity of the amine and the electrophilicity of the metal center, thereby influencing the reaction efficiency. |

| C-O Coupling Reactions (e.g., Ullmann condensation) | The ligand can facilitate the coordination of the alcohol or phenol (B47542) to the metal center and promote the desired bond formation. |

Further research is necessary to fully explore and validate the potential of this compound in these and other catalytic applications. The systematic investigation of its coordination chemistry and the catalytic performance of its metal complexes will be crucial in unlocking its full potential in the field of advanced functional materials and catalysis.

Future Research Directions and Emerging Trends for Bromobenzoylquinoline Derivatives

Development of Novel and Highly Efficient Synthetic Methodologies with Atom Economy

A primary objective in the future of bromobenzoylquinoline synthesis is the creation of methodologies that are not only efficient in terms of yield but also adhere to the principles of green chemistry, particularly atom economy. rsc.orgprimescholars.com Atom economy is a measure of how many atoms from the reactants are incorporated into the desired final product. scranton.edulibretexts.org Traditional multi-step syntheses often generate significant chemical waste, leading to a low atom economy.

| Synthetic Strategy | Key Advantages | Relevance to Bromobenzoylquinolines |

| One-Pot Reactions | Reduces reaction time, solvent usage, and purification steps. | Enables direct synthesis from simple precursors, improving overall efficiency. |

| Tandem Catalysis | Combines multiple catalytic transformations in a single operation. | Allows for the construction of complex molecular architectures with high atom economy. |

| C-H Activation | Avoids the need for pre-functionalized starting materials. | Offers a more direct and less wasteful method for introducing substituents to the quinoline (B57606) core. |

These advanced synthetic approaches promise to make the production of bromobenzoylquinoline derivatives more sustainable and cost-effective, facilitating their broader application in materials science.

Advanced Mechanistic Understanding of Reactivity and Photophysical Processes

A fundamental understanding of the relationship between the molecular structure of bromobenzoylquinoline derivatives and their resulting properties is crucial for their application. Future research will delve deeper into the mechanistic details of their chemical reactivity and photophysical processes. The quinoline moiety itself is a key component in many fluorescent compounds. researchgate.net

Investigations into their photophysical properties will likely employ advanced spectroscopic techniques, such as time-resolved fluorescence and transient absorption spectroscopy, to map the excited-state dynamics. scielo.br Understanding factors like intramolecular charge transfer (ICT), triplet state formation, and phosphorescence will be critical. scielo.brresearchgate.net For example, the twisting of the bromobenzoyl group relative to the quinoline plane can significantly influence the electronic and photophysical properties. scielo.br

Computational modeling, particularly Density Functional Theory (DFT), will play a vital role in elucidating the electronic structure, orbital energies (HOMO/LUMO), and transition states of these molecules. mdpi.com This synergy between experimental and theoretical approaches will provide a comprehensive picture of their behavior, enabling the prediction of properties and the design of molecules with specific photophysical characteristics. mdpi.com

| Property | Investigative Techniques | Insights Gained |

| Reactivity | Kinetic studies, Isotope labeling, Computational modeling | Understanding reaction pathways, predicting product formation, and designing more selective reactions. |

| Photophysics | UV-Vis absorption, Fluorescence spectroscopy, Time-resolved spectroscopy | Characterizing light absorption and emission, determining quantum yields, and understanding excited-state lifetimes. scielo.br |

| Electronic Structure | Cyclic voltammetry, Density Functional Theory (DFT) | Determining HOMO/LUMO energy levels, mapping electron density, and predicting electronic transitions. mdpi.com |

Rational Design and Synthesis of New Functional Materials with Tailored Properties

The structural versatility of the bromobenzoylquinoline scaffold makes it an excellent platform for the rational design of new functional materials. By strategically modifying the substitution patterns on both the quinoline and the benzoyl rings, researchers can fine-tune the electronic, optical, and chemical properties of the resulting molecules. nih.govmdpi.com

One promising area is the development of novel fluorescent probes for bioimaging. nih.gov The quinoline core can be engineered to exhibit fluorescence that is sensitive to the local environment, such as pH or the presence of specific ions. The bromobenzoyl group can be further functionalized to introduce targeting moieties or to modulate the photophysical properties. nih.gov

Another avenue of research is the creation of organic light-emitting diode (OLED) materials. The push-pull electronic nature that can be established in these molecules is beneficial for emissive materials. researchgate.net The design of bromobenzoylquinoline derivatives with high quantum yields and tunable emission colors is a key objective. The ability to form stable thin films and exhibit efficient charge transport will also be critical for their application in electronic devices.

| Application Area | Design Strategy | Desired Properties |

| Fluorescent Probes | Introduction of specific binding sites, modulation of ICT. | High sensitivity and selectivity, biocompatibility, photostability. nih.gov |

| OLED Materials | Tuning of HOMO/LUMO levels, enhancement of solid-state emission. | High quantum efficiency, color purity, long operational lifetime. |

| Antimicrobial Agents | Hybridization with other bioactive molecules. | Potent and selective activity against microbial targets like DNA gyrase. nih.gov |

The rational design process will increasingly rely on a feedback loop between computational prediction and experimental validation, allowing for a more targeted and efficient discovery of new materials. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Predictive Material Design and Synthesis Planning

The convergence of materials science and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules like bromobenzoylquinoline derivatives. rsc.orgnih.gov Machine learning (ML) models can be trained on large datasets of chemical structures and their corresponding properties to predict the characteristics of new, unsynthesized compounds. nih.govresearchgate.net

In the context of bromobenzoylquinolines, ML algorithms could be used to:

Predict Properties: Forecast key parameters such as absorption and emission wavelengths, quantum yields, and even biological activity based on the molecular structure. nih.gov This can significantly reduce the need for laborious and time-consuming experimental screening.

Generative Design: Employ generative models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), to propose novel molecular structures with desired property profiles. chemrxiv.org These models can explore the vast chemical space to identify promising candidates that may not be conceived through traditional design intuition.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even suggest optimal synthetic routes. researchgate.net This can help chemists devise more efficient and reliable ways to synthesize target bromobenzoylquinoline derivatives.

The integration of AI and ML will accelerate the design-build-test-learn cycle in materials discovery, enabling a more rapid and cost-effective development of advanced functional materials based on the bromobenzoylquinoline framework. rsc.org

Q & A

Basic Question

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromobenzoyl proton shifts at δ 7.5–8.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~ 342.0 amu) .

- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for related bromophenyl-quinoline derivatives (e.g., triclinic crystal system, P1 space group) .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Question

- Dose-response studies : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) to identify concentration-dependent effects .

- Structural analogs : Compare activity of derivatives with modified substituents (e.g., methyl vs. trifluoromethoxy groups) to isolate pharmacophores .

- Meta-analysis : Aggregate data from diverse sources, adjusting for variables like solvent polarity (e.g., DMSO vs. ethanol) and assay protocols .

What functional groups in this compound are most reactive in derivatization reactions?

Basic Question

- Bromobenzoyl group : Undergoes Suzuki coupling with aryl boronic acids to introduce biaryl motifs .

- Quinoline nitrogen : Participates in nucleophilic substitution (e.g., with alkyl halides) to form quaternary ammonium salts .

- Ketone moiety : Reducible to alcohol using NaBH₄ for solubility enhancement .

What strategies improve the pharmacokinetic properties of this compound derivatives?

Advanced Question

- Bioisosteric replacement : Substitute bromine with CF₃ or OCH₃ to enhance metabolic stability .

- Prodrug design : Conjugate carboxylic acid derivatives (e.g., ethyl esters) for improved bioavailability .

- LogP optimization : Adjust alkyl chain length on substituents to balance lipophilicity (target LogP 2–4) .

Which solvent systems enhance the stability of this compound in biological assays?

Basic Question

- Polar aprotic solvents : DMSO for stock solutions (≤10% v/v in cell culture media) .

- Aqueous buffers : Phosphate-buffered saline (pH 7.4) with 0.1% Tween-80 to prevent aggregation .

- Storage : –20°C in amber vials to minimize photodegradation .

How do crystallographic studies clarify stereochemical ambiguities in this compound analogs?

Advanced Question

- Single-crystal X-ray diffraction : Resolve absolute configuration (e.g., R/S designation) and torsion angles .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br⋯π contacts) influencing packing .

- Synchrotron radiation : High-resolution data (<1.0 Å) to map electron density of bromine atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.